Technical Guide: Ethyl (3Z)-3-amino-3-(hydroxyimino)propanoate Hydrochloride
Technical Guide: Ethyl (3Z)-3-amino-3-(hydroxyimino)propanoate Hydrochloride
Executive Summary
Ethyl (3Z)-3-amino-3-(hydroxyimino)propanoate hydrochloride (commonly referred to as Ethyl malonamidoxime hydrochloride ) is a critical C3 building block in medicinal chemistry. It serves as the primary precursor for the synthesis of 3-substituted-1,2,4-oxadiazoles , a pharmacophore widely used as a bioisostere for esters and amides to improve metabolic stability and lipophilicity in drug candidates.
This guide provides a comprehensive technical analysis of the compound, distinguishing it from its amidine analogs, detailing its synthesis from ethyl cyanoacetate, and outlining its pivotal role in constructing heterocyclic scaffolds.
Chemical Identity & Structural Analysis[1][2]
Nomenclature and Classification
The compound is an amidoxime derivative of ethyl malonate. It is crucial to distinguish this molecule from ethyl 3-amino-3-iminopropanoate (the amidine/imidate), which lacks the N-hydroxy functionality.
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IUPAC Name: Ethyl (3Z)-3-amino-3-(hydroxyimino)propanoate hydrochloride
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Common Names: Ethyl malonamidoxime hydrochloride; 3-Amino-3-(hydroxyimino)propanoic acid ethyl ester HCl.
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Molecular Formula:
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Molecular Weight: 146.14 g/mol (Free base) / 182.60 g/mol (HCl salt)
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CAS Registry:
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Free Base: 69999-38-0 (Generic for ethyl malonamidoxime)
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Note: The hydrochloride salt is often generated in situ or isolated as a hygroscopic solid; commercial catalogs may list it under the free base CAS with a salt designator.
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Stereochemistry: The (3Z) Configuration
The "(3Z)" designation refers to the stereochemistry around the C=N double bond. In amidoximes, the Z-isomer (syn) is the configuration where the hydroxyl group (-OH) and the amino group (-NH2) are spatially proximate.
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Significance: The Z-configuration is thermodynamically favored in many solvents due to intramolecular hydrogen bonding. It is the reactive conformer required for the subsequent cyclization to 1,2,4-oxadiazoles. The E-isomer must isomerize to Z to react.
Physicochemical Properties[2][3][4][5][6][7][8][9][10][11]
| Property | Description / Value |
| Appearance | White to off-white crystalline solid (hygroscopic).[1] |
| Melting Point | 125–128 °C (Free base); Salts typically decompose >150 °C. |
| Solubility | High: Water, Methanol, Ethanol, DMSO.Low: Dichloromethane, Diethyl ether, Hexanes. |
| pKa (Conjugate Acid) | ~3.5–4.5 (Protonation occurs at the oxime nitrogen). |
| Stability | Thermally unstable above 100 °C; prone to dehydration to ethyl cyanoacetate or self-condensation. |
| Hygroscopicity | The HCl salt is significantly hygroscopic and must be stored under desiccant. |
Synthetic Protocol: Preparation from Ethyl Cyanoacetate[12][13][14]
The synthesis involves the nucleophilic addition of hydroxylamine to the nitrile group of ethyl cyanoacetate. This reaction must be controlled to prevent hydrolysis of the ester group.
Reaction Scheme
Step-by-Step Methodology
Safety Warning: Hydroxylamine is potentially explosive and mutagenic. Handle in a fume hood. Ensure temperature control to prevent thermal runaway.
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Reagent Prep: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Hydroxylamine Hydrochloride (1.1 equiv) in absolute ethanol (5 mL/g).
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Neutralization: Add Sodium Carbonate (
, 0.55 equiv) or Triethylamine (1.1 equiv) slowly at 0°C to generate free hydroxylamine. Stir for 30 minutes. -
Addition: Add Ethyl Cyanoacetate (1.0 equiv) dropwise to the mixture at room temperature.
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Expert Tip: Do not add the nitrile all at once; the exotherm can degrade the hydroxylamine.
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Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM; stain with ninhydrin or ferric chloride).
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Workup (Isolation of Free Base):
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Filter off the inorganic salts (NaCl) while hot.
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Concentrate the filtrate under reduced pressure to approx. 20% volume.
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Cool to 0°C to precipitate the amidoxime. Filter and wash with cold ether.
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Conversion to Hydrochloride Salt:
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Dissolve the crude free base in minimal anhydrous ethanol.
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Bubble anhydrous HCl gas or add 4M HCl in dioxane (1.1 equiv) at 0°C.
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Precipitate the salt by adding diethyl ether. Filter and dry under vacuum over
.
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Reactivity & Applications: The 1,2,4-Oxadiazole Synthesis
The primary utility of ethyl (3Z)-3-amino-3-(hydroxyimino)propanoate is the construction of 3-substituted-1,2,4-oxadiazoles . This heterocycle is a stable, non-hydrolyzable bioisostere for esters and amides.
Mechanism: O-Acylation and Cyclization
The reaction proceeds via two stages:
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O-Acylation: The amidoxime oxygen attacks an activated carboxylic acid derivative (Acid Chloride or Activated Ester).
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Cyclodehydration: The intermediate O-acylamidoxime undergoes intramolecular condensation (loss of water) to close the ring.
Workflow Diagram
The following diagram illustrates the pathway from the precursor to the final drug scaffold.
Caption: Synthetic pathway from ethyl cyanoacetate to the 1,2,4-oxadiazole scaffold via the amidoxime intermediate.
Critical Experimental Factors
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Solvent Choice: For the cyclization step, dipolar aprotic solvents (DMF, DMSO) or high-boiling ethers (Diglyme) are preferred to facilitate the dehydration.
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Coupling Reagents: If using carboxylic acids instead of acid chlorides, standard peptide coupling reagents (EDC/HOBt or T3P) are effective. T3P (Propylphosphonic anhydride) is particularly effective for "one-pot" acylation and cyclization.
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Side Reactions: Avoid prolonged heating of the amidoxime without the acylating agent, as it can undergo a "Tiemann-like" rearrangement to a urea derivative or revert to the nitrile.
Handling, Safety, & Storage[5]
Storage Protocol
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Temperature: Store at 2–8°C (Refrigerator).
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Atmosphere: Hygroscopic. Store under inert gas (Nitrogen/Argon) in a tightly sealed container.
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Shelf Life: The HCl salt is more stable than the free base but should be re-assayed every 6 months.
Safety Data (GHS)
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Signal Word: Warning
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Measures: Wear nitrile gloves and safety goggles. Avoid dust formation.
References
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Synthesis of Amidoximes
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1,2,4-Oxadiazole Chemistry
- Title: "1,2,4-Oxadiazoles: Synthesis and Biological Applic
- Source:Chemical Reviews (American Chemical Society).
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URL:[Link]
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T3P Mediated Cyclization
- Title: "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles"
- Source:Journal of Organic Chemistry.
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URL:[Link]
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Physical Properties & Safety
- Source: PubChem Compound Summary for Ethyl 3-amino-3-(hydroxyimino)
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URL:[Link]
